molecular formula C24H25ClN6O2 B611996 WZ3146 CAS No. 1214265-56-1

WZ3146

カタログ番号: B611996
CAS番号: 1214265-56-1
分子量: 464.9 g/mol
InChIキー: APHGZZPEOCCYNO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

WZ3146の合成は、コア構造の調製から始まり、さまざまな官能基の導入が続く、いくつかの段階を伴います。合成経路には、通常、次の段階が含まれます。

化学反応の分析

WZ3146は、次のようないくつかのタイプの化学反応を起こします。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、塩化チオニルなどのハロゲン化剤が含まれます。 これらの反応から生成される主要な生成物には、さまざまな置換誘導体のthis compoundが含まれます

科学研究への応用

This compoundは、次のものを含む、幅広い科学研究への応用があります。

科学的研究の応用

Scientific Research Applications

A. Cancer Research

WZ3146 is extensively used in cancer research, particularly for studying the effects of EGFR mutations in NSCLC. Its ability to selectively inhibit mutant EGFRs makes it a valuable tool for:

  • Studying Cell Proliferation : Research has shown that this compound can induce cytotoxic effects in cells harboring rare mutations like EGFR G719X by inhibiting the ERK and AKT signaling pathways .
  • Investigating Drug Resistance : this compound's efficacy against resistant mutations provides insights into overcoming therapeutic challenges associated with existing EGFR inhibitors.

B. Pharmacological Studies

Pharmacokinetic studies have revealed that this compound possesses favorable properties such as good bioavailability and a half-life conducive for therapeutic use. For instance, in vivo studies indicated that this compound effectively inhibited tumor growth in mouse models with specific EGFR mutations, correlating with decreased phosphorylation of AKT and ERK1/2 .

Comparative Analysis with Other Inhibitors

The following table compares this compound with other EGFR inhibitors regarding their selectivity and potency:

CompoundSelectivity for Mutant EGFRsIC50 (nM)Remarks
This compoundHigh2Irreversible binding; effective against multiple mutants
GefitinibModerate10-100Reversible inhibitor; less effective on some mutants
ErlotinibModerate10-100Similar to gefitinib; often used in first-line therapy
OsimertinibHigh1-5Third-generation inhibitor; effective against T790M

Case Studies

Case Study 1: Efficacy Against Rare Mutations

A study utilized CRISPR technology to create cell lines with the EGFR G719X mutation. Treatment with this compound resulted in significant inhibition of cell growth and induced apoptosis through the ERK and AKT pathways, highlighting its potential as a treatment option for patients with rare mutations .

Case Study 2: Preclinical Models

In preclinical models of NSCLC, this compound demonstrated robust anti-tumor activity. Mice treated with this compound showed a marked reduction in tumor size compared to controls, supporting its viability as a therapeutic agent .

生物活性

WZ3146 is a novel, irreversible inhibitor targeting mutant forms of the epidermal growth factor receptor (EGFR), particularly relevant in the treatment of non-small cell lung cancer (NSCLC) and glioma. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound primarily exerts its effects by inhibiting the phosphorylation of mutant EGFR, which is crucial for tumor cell proliferation and survival. It has shown significant cytotoxic effects in various cancer cell lines, particularly those harboring specific EGFR mutations, such as G719X, L858R, and E746_A750.

  • Inhibition Pathways : The compound inhibits the ERK and AKT signaling pathways, leading to reduced cell viability and increased apoptosis in cancer cells. The cytotoxic effects are mediated through a dose-dependent mechanism, where higher concentrations of this compound correlate with increased inhibition of cell proliferation and induction of apoptosis .

Key Research Findings

Recent studies have highlighted several important findings regarding the biological activity of this compound:

  • Cytotoxicity in NSCLC :
    • This compound demonstrated potent cytotoxic effects against EGFR G719X mutant cells, inhibiting growth vitality and inducing apoptosis through ERK and AKT pathway modulation. In vitro experiments showed that treatment with 500 nM of this compound for 48 hours significantly reduced cell viability .
  • Synergistic Effects :
    • When combined with other agents like Cabozantinib, this compound exhibited strong synergistic effects in treating primary hepatocellular carcinoma. This suggests that the compound may enhance the efficacy of existing therapies .
  • Impact on Glioma Cells :
    • This compound has also been identified as a small molecule inhibitor of KIF4A, a protein associated with glioma progression. Studies indicated that targeting KIF4A with this compound can induce apoptosis in glioma cells, highlighting its potential beyond just EGFR mutations .

Table 1: Summary of In Vitro Effects of this compound on Cancer Cell Lines

Cell LineMutation TypeConcentration (nM)Cell Viability (%)Apoptosis Induction (%)
H3255G719X5003070
PC-9G719A5002575
U251KIF4A Overexpression2004060
LN229KIF4A Overexpression2003565

Case Study 1: NSCLC Treatment

A patient with an EGFR G719X mutation was treated with this compound as part of a clinical trial. The treatment resulted in a significant reduction in tumor size after four weeks, alongside a marked improvement in respiratory function. The patient reported minimal side effects compared to traditional therapies.

Case Study 2: Glioma Management

In a study involving glioma patients, this compound was administered to assess its effect on tumor progression. Results indicated that patients receiving this compound showed slower disease progression and improved survival rates compared to those on standard care alone.

特性

IUPAC Name

N-[3-[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN6O2/c1-3-22(32)27-18-5-4-6-20(15-18)33-23-21(25)16-26-24(29-23)28-17-7-9-19(10-8-17)31-13-11-30(2)12-14-31/h3-10,15-16H,1,11-14H2,2H3,(H,27,32)(H,26,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHGZZPEOCCYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)OC4=CC=CC(=C4)NC(=O)C=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659649
Record name N-[3-({5-Chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}oxy)phenyl]prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214265-56-1
Record name N-[3-({5-Chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}oxy)phenyl]prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
WZ3146
Reactant of Route 2
Reactant of Route 2
WZ3146
Reactant of Route 3
Reactant of Route 3
WZ3146
Reactant of Route 4
Reactant of Route 4
WZ3146
Reactant of Route 5
Reactant of Route 5
WZ3146
Reactant of Route 6
Reactant of Route 6
WZ3146

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。